molecular formula C19H14Cl4N2O3 B13728757 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]

Cat. No.: B13728757
M. Wt: 460.1 g/mol
InChI Key: GZBLEHNLVULCIN-HKOYGPOVSA-N
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Description

The compound 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime] is a halogenated indole derivative featuring a 5-chloro-substituted indole core. The N1 position is modified with a 3,4-dichlorophenylmethyl group, while the oxime moiety at position 3 is further substituted with a 4-chloro-1-oxobutyl chain. This structure suggests high lipophilicity due to multiple chlorine atoms and a flexible aliphatic oxime side chain.

Properties

Molecular Formula

C19H14Cl4N2O3

Molecular Weight

460.1 g/mol

IUPAC Name

[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate

InChI

InChI=1S/C19H14Cl4N2O3/c20-7-1-2-17(26)28-24-18-13-9-12(21)4-6-16(13)25(19(18)27)10-11-3-5-14(22)15(23)8-11/h3-6,8-9H,1-2,7,10H2/b24-18+

InChI Key

GZBLEHNLVULCIN-HKOYGPOVSA-N

Isomeric SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N\OC(=O)CCCCl)/C2=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCCl)C2=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Details

Synthesis of 5-Chloroindole-2,3-dione Core
  • Starting materials : 4-substituted anilines (e.g., 4-chloroaniline) are reacted with chloral hydrate and hydroxylamine hydrochloride to form 4-substituted isonitroacetanilines.
  • Cyclization : The isonitroacetanilines undergo cyclization in concentrated sulfuric acid at 65–80 °C to yield 5-substituted indole-2,3-dione derivatives.
  • Yield : Reported yields for this step range from 51% to 80% depending on substituents and conditions.

Table 1: Cyclization Reaction Conditions and Yields

Starting Material Acid Concentration Temperature (°C) Reaction Time Yield (%) Reference
4-Chloroisonitroacetaniline 10 V/W conc. H2SO4 65–80 1–1.25 h 67–80
N-Substitution with (3,4-Dichlorophenyl)methyl Group
  • Reagents : The 5-chloroindole-2,3-dione is reacted with (3,4-dichlorobenzyl) halides (e.g., bromide) in the presence of bases such as potassium carbonate and phase transfer catalysts like tetrabutylammonium iodide.
  • Solvent : Dry acetonitrile is commonly used.
  • Conditions : Stirring at 75 °C for 24 hours is typical.
  • Outcome : Formation of 1-substituted indole-2,3-dione derivatives with high selectivity.
  • Workup : Quenching with saturated ammonium chloride and extraction with ethyl acetate, followed by drying and purification.

This method is adapted from general indole N-alkylation procedures.

Oximation and O-Alkylation at the 3-Position
  • Oximation : The 3-carbonyl group of the indole-2,3-dione is converted to an oxime by reaction with hydroxylamine derivatives under mild conditions.
  • O-Alkylation : The oxime hydroxyl group is alkylated with 4-chloro-1-oxobutyl halides to introduce the O-(4-chloro-1-oxobutyl) substituent.
  • Catalysts and Bases : Potassium carbonate or other mild bases are used.
  • Solvent : Acetonitrile or similar polar aprotic solvents.
  • Purification : Flash chromatography on silica gel is typical.

This step requires careful control to avoid side reactions and to maintain the oxime configuration.

Representative Synthetic Scheme

Step Reaction Description Key Reagents/Conditions Yield (%) Notes
1 Cyclization of 4-substituted isonitroacetaniline to 5-chloroindole-2,3-dione Conc. H2SO4, 65–80 °C, 1 h 67–80 Confirmed by MS
2 N-Alkylation with (3,4-dichlorobenzyl) bromide K2CO3, tetrabutylammonium iodide, dry CH3CN, 75 °C, 24 h 85–90 Phase transfer catalysis
3 Oximation and O-alkylation with 4-chloro-1-oxobutyl halide Hydroxylamine, K2CO3, CH3CN, RT 70–80 Requires purification

Research Discoveries and Optimization

  • Yield Optimization : Adjusting acid concentration and reaction temperature during cyclization improves yields and purity of the indole-2,3-dione core.
  • Phase Transfer Catalysis : Use of tetrabutylammonium iodide enhances N-alkylation efficiency by facilitating the transfer of inorganic base into the organic phase.
  • Stability Considerations : The oxime intermediate and O-alkylated products are sensitive to hydrolysis and require anhydrous conditions and mild bases to prevent decomposition.
  • Biological Relevance : The 5-chloro substitution and oxime functionality contribute to biological activity, making these compounds valuable intermediates in drug development.

Data Tables Summarizing Key Information

Parameter Value/Condition Reference
Molecular Formula C15H9Cl3N2O3
Molecular Weight ~386 g/mol (estimated for full compound)
Cyclization Temperature 65–80 °C
N-Alkylation Temperature 75 °C
Reaction Times 1 h (cyclization), 24 h (alkylation)
Typical Yields 67–80% (cyclization), 85–90% (alkylation), 70–80% (oximation)

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2,3-dione derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of various chlorinated indole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H9Cl3N2O2C_{15}H_{9}Cl_{3}N_{2}O_{2} and a molecular weight of approximately 355.6 g/mol. Its structure features multiple chlorinated aromatic rings and an oxime functional group, which contribute to its biological activity and utility in various chemical processes .

Medicinal Chemistry

1H-Indole-2,3-dione derivatives have been studied for their potential pharmacological activities. The compound is noted for its cardiotonic, bronchodilator, and anti-asthmatic properties. Such derivatives are synthesized through cyclization reactions involving oximes and can be modified to enhance their therapeutic efficacy .

Table 1: Pharmacological Activities of Indole Derivatives

Compound TypeActivityReference
Indole DerivativeCardiotonicUS4322533A
Indole DerivativeBronchodilatorUS4322533A
Indole DerivativeAnti-asthmaticUS4322533A

Analytical Chemistry

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method involves reverse phase HPLC with a mobile phase containing acetonitrile and water, suitable for isolating impurities and conducting pharmacokinetic studies. This method is scalable and can also be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid .

Table 2: HPLC Method Parameters for Indole Analysis

ParameterValue
Column TypeNewcrom R1
Mobile PhaseAcetonitrile + Water
Acid SubstituteFormic Acid (for MS)
Particle Size3 µm (for UPLC)

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 1H-Indole-2,3-dione exhibit cytotoxic effects against various cancer cell lines. A study focused on synthesizing these derivatives through a one-pot reaction involving chlorinated phenyl groups showed promising results in inhibiting tumor growth in vitro .

Case Study 2: Environmental Applications

The compound's derivatives have been explored for their potential use in environmental remediation. Due to their reactive oxime group, they can form complexes with heavy metals, aiding in the removal of contaminants from wastewater systems. This application highlights the versatility of indole derivatives beyond medicinal uses .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

  • Chlorination Patterns : The target compound’s 3,4-dichlorophenylmethyl and 4-chloro-1-oxobutyl groups contribute to higher halogen content than analogues, increasing molecular weight and logP (lipophilicity).
  • Oxime Flexibility : The 4-chloro-1-oxobutyl chain may confer conformational flexibility, whereas rigid groups like benzoyl () or acetyl () limit mobility.
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize adjacent bonds, while electron-donating groups (e.g., pyridinyl in ) modulate reactivity.

Biological Activity

The compound 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(4-chloro-1-oxobutyl)oxime] is a derivative of indole that has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure consists of an indole backbone with several substituents that influence its biological activity. The presence of chlorine and oxime functional groups is particularly noteworthy, as these modifications are known to enhance the pharmacological profiles of indole derivatives.

PropertyValue
Molecular FormulaC15H12Cl2N2O3
Molecular Weight341.17 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research has indicated that various indole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella enterica. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 125 μg/mL to lower levels for more potent derivatives .

Anticancer Activity

Indole derivatives have also shown promising anticancer effects. In a recent study focusing on 5-chloro-indole derivatives, it was found that certain compounds inhibited the growth of cancer cell lines with GI50 values ranging from 29 nM to 78 nM. For instance, one derivative exhibited a GI50 of 29 nM against the Panc-1 pancreatic cancer cell line, outperforming established drugs like erlotinib .

Table 2: Anticancer Activity of Indole Derivatives

CompoundCell LineGI50 (nM)
Compound AMCF-742
Compound BPanc-129
Compound CA-54933

Anti-inflammatory Activity

Indole derivatives are also noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit key pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various indole derivatives, the compound was tested against strains of MRSA and E. coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 62.5 μg/mL, suggesting strong potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of indole derivatives were evaluated for their effects on different cancer cell lines, including breast and pancreatic cancers. The compound demonstrated a dose-dependent reduction in cell viability, with the highest efficacy observed in the Panc-1 cell line.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies revealed that the compound interacts favorably with key receptors involved in cancer progression and inflammation, suggesting mechanisms through which it exerts its biological effects.

Q & A

Q. What are the optimal synthetic routes for preparing this indole-2,3-dione derivative with high purity?

  • Methodological Answer : The synthesis involves sequential alkylation and oxime formation. Begin with 5-chloro-1H-indole-2,3-dione as the core. For the 1-[(3,4-dichlorophenyl)methyl] substitution, use NaH in DMF to facilitate alkylation with 3,4-dichlorobenzyl bromide (1.5 eq, 0°C to RT, 12 h) . Purify intermediates via flash chromatography (hexane/EtOAc, 7:3). For oxime formation, react the carbonyl group with hydroxylamine hydrochloride (1.2 eq) in acidic ethanol (pH 4–5, reflux, 6 h) . Monitor reaction progress via TLC and confirm purity by HR-ESI-MS and 13C^{13}\text{C}-NMR (characteristic oxime C=N peak at ~150–160 ppm) .

Q. How to resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Discrepancies in 1H^{1}\text{H}-NMR or 13C^{13}\text{C}-NMR (e.g., unexpected splitting or shifts) often arise from residual solvents, diastereomeric impurities, or dynamic effects. For example:
  • Dynamic exchange in oxime : Use variable-temperature NMR to observe tautomerization (e.g., E/Z isomerization) .
  • Impurity identification : Compare experimental HR-ESI-MS with theoretical m/z values (tolerance < 2 ppm). Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., C–Cl bond lengths ~1.74 Å) .

Advanced Research Questions

Q. How to design experiments to study the compound’s reactivity under varying conditions (e.g., oxidation or nucleophilic attack)?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach to optimize reaction parameters (e.g., pH, temperature, reagent equivalents). For example:
  • Oxidation studies : Use KMnO4_4 (0.1–1.0 eq) in acetone/water (1:1) at 25–80°C. Monitor by HPLC for ketone/carboxylic acid formation .
  • Nucleophilic substitution : Test the chloroacetyloxime moiety with amines (e.g., piperidine, 1.0 eq) in THF at reflux. Analyze products via 19F^{19}\text{F}-NMR (if fluorinated analogs are generated) .
  • Statistical modeling : Use response surface methodology (RSM) to identify significant variables .

Q. What computational strategies predict electronic properties relevant to biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Combine density functional theory (DFT) and molecular docking:
  • DFT : Calculate HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to assess electrophilicity of the oxime and chloroacetyl groups. High LUMO density at the oxime suggests susceptibility to nucleophilic attack .
  • Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Prioritize binding poses where the dichlorobenzyl group occupies hydrophobic pockets .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies (e.g., cytotoxicity vs. inactivity)?

  • Methodological Answer : Cross-examine experimental conditions:
  • Cell line variability : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HeLa) with standardized MTT assays (48 h exposure, 10 µM–100 µM).
  • Solubility effects : Use DLS to confirm compound aggregation in media (common false-negative source). Add 0.1% Tween-80 to improve dispersion .
  • Metabolic stability : Perform liver microsome assays (human/rat, 1 mg/mL protein) to assess rapid degradation .

Structural and Functional Insights

Q. What analytical techniques validate the stereochemistry of the oxime group?

  • Methodological Answer :
  • X-ray crystallography : Resolve E/Z configuration via single-crystal analysis (e.g., C=N–O torsion angle < 10° for Z-isomers) .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra (e.g., B3PW91/cc-pVDZ) to assign absolute configuration .

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